Cas no 919012-90-1 (methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate)

Methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate is a specialized heterocyclic compound featuring an imidazopurine core with a tert-butyl and dimethyl substitution pattern. Its structure incorporates a methyl ester functional group, enhancing solubility and reactivity for further derivatization. The compound’s rigid fused-ring system and electron-rich environment make it a valuable intermediate in medicinal chemistry, particularly for targeting purine-binding enzymes or receptors. Its stability under standard conditions and well-defined synthetic route facilitate consistent batch production. Researchers may explore its utility in developing kinase inhibitors or nucleoside analogs due to its structural resemblance to biologically active purine derivatives. The ester moiety also allows for straightforward hydrolysis or coupling reactions.
methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate structure
919012-90-1 structure
Product Name:methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate
CAS No:919012-90-1
MF:C16H21N5O4
MW:347.369043111801
CID:5964352
PubChem ID:18524919
Update Time:2025-05-23

methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate
    • BMWXHBVOVHUXPJ-UHFFFAOYSA-N
    • 919012-90-1
    • VU0606538-1
    • AKOS000771788
    • methyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
    • F3234-1149
    • Inchi: 1S/C16H21N5O4/c1-16(2,3)9-7-21-11-12(18(4)15(24)19(5)13(11)23)17-14(21)20(9)8-10(22)25-6/h7H,8H2,1-6H3
    • InChI Key: BMWXHBVOVHUXPJ-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])[H])=O)N=C1N2C([H])=C(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N1C([H])([H])C(=O)OC([H])([H])[H]

Computed Properties

  • Exact Mass: 347.15935417g/mol
  • Monoisotopic Mass: 347.15935417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 89.2Ų

methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate Pricemore >>

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methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate Related Literature

Additional information on methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate

Methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate: A Comprehensive Overview

The compound with CAS No. 919012-90-1, commonly referred to as methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate, is a highly specialized organic compound with significant potential in various fields of research and application. This compound belongs to the class of imidazo[1,2-g]purines derivatives and has garnered attention due to its unique structural features and promising biological activities.

Imidazo[1,2-g]purines are a subclass of purine derivatives characterized by their bicyclic structure and diverse functional groups. The presence of tert-butyl and methyl substituents in this compound contributes to its stability and bioavailability. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of purine analogs.

The methyl ester group in the compound plays a crucial role in enhancing its solubility and absorption profiles. This feature makes it an attractive candidate for drug delivery systems and targeted therapies. Moreover, the dioxo groups within the imidazo[1,2-g]purine ring system are known to impart significant antioxidant properties, which have been explored in the context of neurodegenerative diseases and oxidative stress-related conditions.

Recent advancements in medicinal chemistry have underscored the potential of methyl 2-{7-tert-butyl-1,3-dimethyl-2,4-dioxo...}acetate as a lead compound for developing novel therapeutics. Researchers have reported its efficacy in inhibiting key enzymes involved in inflammatory pathways and cancer progression. These findings suggest that this compound could serve as a foundation for designing more potent and selective drug candidates.

In addition to its therapeutic potential, this compound has also been utilized as a building block in combinatorial chemistry libraries. Its modular structure allows for easy functionalization and diversification through simple chemical transformations. This versatility has made it a valuable tool in high-throughput screening campaigns aimed at discovering new bioactive molecules.

From an analytical standpoint,methyl 2-{7-t-Bu...}acetate has been extensively studied using advanced spectroscopic techniques such as NMR and MS. These studies have provided critical insights into its molecular conformation and stability under various conditions. Such data are essential for optimizing synthesis protocols and ensuring consistent quality control during production.

The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity levels. Key steps include the formation of the imidazo[1,2-g]purine core followed by subsequent derivatization with methyl ester groups. Researchers have explored various synthetic pathways to improve efficiency while maintaining scalability for potential large-scale production.

Despite its promising attributes,methyl 2-{7-t-Bu...}acetate is not without challenges. Issues related to its selectivity profile and metabolic stability remain areas requiring further investigation before it can be advanced into clinical trials or commercial applications.

In conclusion,methyl 2-{7-t-Bu...}acetate represents an exciting development in the field of purine chemistry with broad implications across multiple disciplines including pharmacology,biochemistry,and materials science.Further research is needed to fully unlock its potential,but current evidence strongly supports its role as a key player in future innovations within these fields.

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